

Pharmacological Profile of N-Desmethyl Imatinib Mesylate: An In-depth Technical Guide

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Compound of Interest		
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Abstract

N-Desmethyl imatinib, also known as CGP74588, is the major and pharmacologically active metabolite of imatinib, a cornerstone in the targeted therapy of various malignancies, including Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GIST). This technical guide provides a comprehensive overview of the pharmacological profile of **N-Desmethyl imatinib mesylate**. It delves into its mechanism of action, kinase inhibition profile, in vitro and in vivo activities, pharmacokinetic and pharmacodynamic properties, and its role in the context of imatinib resistance. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of tyrosine kinase inhibitors and cancer therapeutics.

Introduction

Imatinib revolutionized cancer treatment by specifically targeting the Bcr-Abl tyrosine kinase, the causative agent in CML.[1] Upon oral administration, imatinib is metabolized in the liver primarily by the cytochrome P450 enzyme CYP3A4 to its main active metabolite, N-Desmethyl imatinib.[2] This metabolite circulates in human plasma and exhibits a similar in vitro potency against the Bcr-Abl kinase as its parent compound.[2][3] Understanding the distinct pharmacological properties of N-Desmethyl imatinib is crucial for a complete comprehension of imatinib's overall therapeutic efficacy and its limitations, including the development of resistance.



Mechanism of Action

Similar to imatinib, N-Desmethyl imatinib functions as a potent and selective inhibitor of several protein-tyrosine kinases.[4] It competitively binds to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of substrate proteins and blocking downstream signaling pathways that are crucial for cell proliferation and survival.[4] The primary targets of N-Desmethyl imatinib include:

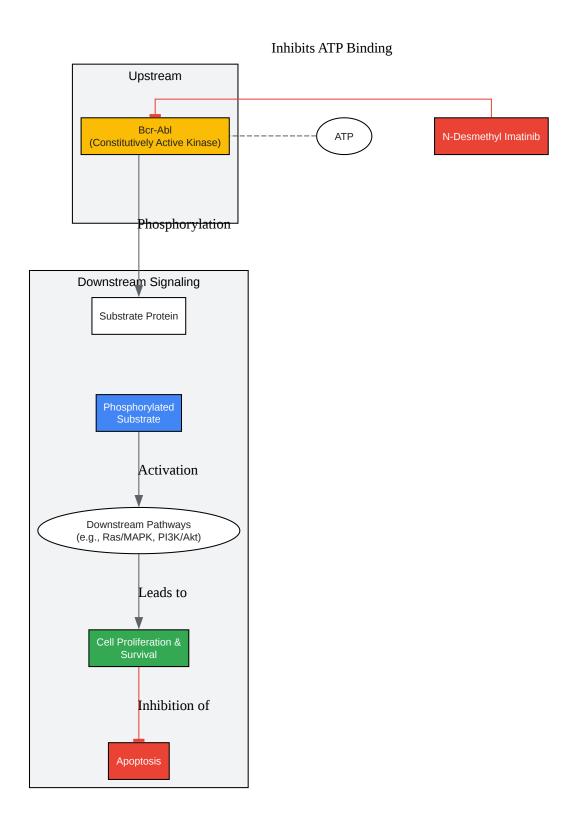
- Bcr-Abl: The constitutively active tyrosine kinase resulting from the Philadelphia chromosome translocation in CML.[2]
- c-Kit: A receptor tyrosine kinase implicated in the pathogenesis of GIST.[2]
- Platelet-Derived Growth Factor Receptor (PDGFR): A family of receptor tyrosine kinases involved in cell growth and division.

The inhibition of these kinases by N-Desmethyl imatinib leads to the induction of apoptosis in cancer cells that are dependent on these signaling pathways for their survival.

Signaling Pathway of Bcr-Abl Inhibition

The following diagram illustrates the mechanism of action of N-Desmethyl imatinib on the Bcr-Abl signaling pathway.





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Mechanism of Bcr-Abl Inhibition by N-Desmethyl Imatinib.



Data Presentation In Vitro Kinase Inhibition

N-Desmethyl imatinib exhibits potent inhibitory activity against its target kinases. Notably, its in vitro potency against the Bcr-Abl kinase is equivalent to that of imatinib.[2] While specific IC50 values for N-Desmethyl imatinib against c-Kit and PDGFR are not readily available in the reviewed literature, the data for the parent compound, imatinib, are provided for comparative purposes.

Target Kinase	N-Desmethyl Imatinib IC50	Imatinib IC50	Reference(s)
Bcr-Abl	38 nM	38 nM	[1][2]
v-Abl	Not Available	0.6 μΜ	[5][6]
c-Kit	Not Available	0.1 μΜ	[5][6]
PDGFR	Not Available	0.1 μΜ	[5][6]

IC50: Half maximal inhibitory concentration.

Pharmacokinetic Properties in Humans

N-Desmethyl imatinib is the major circulating active metabolite of imatinib. Its pharmacokinetic profile is characterized by a longer half-life compared to the parent drug in adults.

Parameter	N-Desmethyl Imatinib	lmatinib	Reference(s)
Tmax (h)	~4	2-4	[7]
Cmax (ng/mL)	Variable, dependent on imatinib dose	Variable, dependent on dose	[7][8]
AUC (μg·h/mL)	Variable, dependent on imatinib dose	39.5 (for 400 mg daily dose)	[8][9]
t1/2 (h)	~40	~18	[9]



Tmax: Time to reach maximum plasma concentration. Cmax: Maximum plasma concentration. AUC: Area under the plasma concentration-time curve. t1/2: Elimination half-life.

Experimental Protocols In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a general method for determining the in vitro inhibitory activity of a compound against a target kinase, adaptable for N-Desmethyl imatinib. A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common format.[10]

Objective: To determine the IC50 value of N-Desmethyl imatinib against a target kinase (e.g., Bcr-Abl, c-Kit, PDGFR).

Materials:

- Recombinant human kinase (e.g., Bcr-Abl, c-Kit, or PDGFR)
- Biotinylated substrate peptide specific for the kinase
- ATP (Adenosine triphosphate)
- Kinase assay buffer
- N-Desmethyl imatinib mesylate
- Europium-labeled anti-phospho-antibody (Donor fluorophore)
- Streptavidin-Allophycocyanin (APC) (Acceptor fluorophore)
- 384-well low-volume plates
- TR-FRET compatible plate reader

Procedure:

 Compound Preparation: Prepare a serial dilution of N-Desmethyl imatinib mesylate in DMSO and then further dilute in the kinase assay buffer.



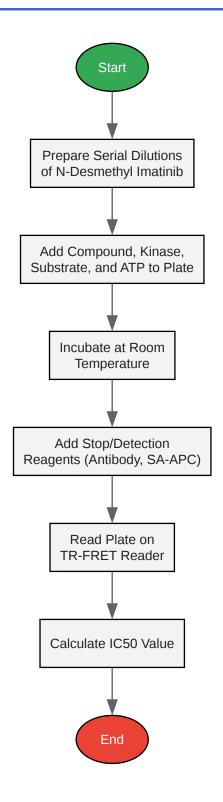
· Kinase Reaction:

- Add the diluted N-Desmethyl imatinib or vehicle control (DMSO) to the wells of a 384-well plate.
- Add the kinase solution to each well.
- Initiate the kinase reaction by adding a solution containing the biotinylated substrate peptide and ATP.
- Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

Detection:

- Stop the kinase reaction by adding a stop/detection solution containing EDTA, the Europium-labeled anti-phospho-antibody, and Streptavidin-APC.
- Incubate the plate in the dark at room temperature to allow for antibody binding.
- Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
- Data Analysis: Calculate the ratio of the acceptor to donor fluorescence. Plot the ratio
 against the logarithm of the N-Desmethyl imatinib concentration and fit the data to a
 sigmoidal dose-response curve to determine the IC50 value.





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Workflow for an In Vitro Kinase Inhibition Assay.

Cell Proliferation Assay (MTT Assay - General Protocol)



This protocol outlines a general method to assess the effect of N-Desmethyl imatinib on the proliferation of cancer cell lines.

Objective: To determine the anti-proliferative activity of N-Desmethyl imatinib on a relevant cancer cell line (e.g., K562 for CML).

Materials:

- Cancer cell line (e.g., K562)
- Complete cell culture medium
- 96-well cell culture plates
- N-Desmethyl imatinib mesylate
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or SDS in HCl)
- Microplate reader

Procedure:

- Cell Seeding: Seed the cells into a 96-well plate at an appropriate density and allow them to adhere (if applicable) or acclimate overnight.
- Compound Treatment: Treat the cells with serial dilutions of N-Desmethyl imatinib mesylate. Include a vehicle control (medium with DMSO).
- Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions.
- MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to metabolize the MTT into formazan crystals.
- Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.



- Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the drug concentration to determine the GI50 (concentration for 50% growth inhibition).

P-glycoprotein Substrate Assay (General Protocol)

This protocol describes a general method to determine if N-Desmethyl imatinib is a substrate of the P-glycoprotein (P-gp) efflux pump.

Objective: To assess the interaction of N-Desmethyl imatinib with P-gp.

Materials:

- P-gp overexpressing cells (e.g., K562/Dox) and the corresponding parental sensitive cell line (e.g., K562)[11]
- Cell culture medium
- N-Desmethyl imatinib mesylate
- P-gp inhibitor (e.g., verapamil or cyclosporin A) as a positive control
- LC-MS/MS system for quantification of intracellular drug concentration

Procedure:

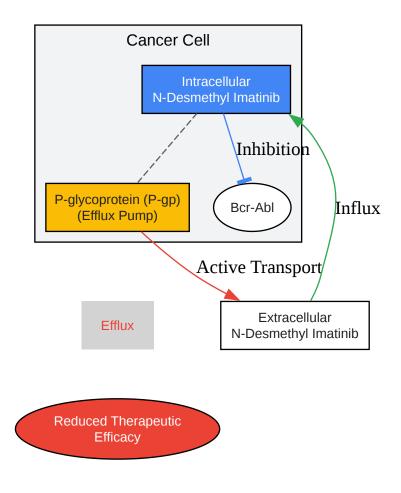
- Cell Treatment: Incubate both the P-gp overexpressing and parental cell lines with a known concentration of N-Desmethyl imatinib in the presence and absence of a P-gp inhibitor.
- Cell Lysis and Extraction: After a defined incubation period, wash the cells to remove extracellular drug and then lyse the cells. Extract the intracellular drug from the cell lysate.
- Quantification: Quantify the intracellular concentration of N-Desmethyl imatinib using a validated LC-MS/MS method.[12]



 Data Analysis: Compare the intracellular accumulation of N-Desmethyl imatinib in the P-gp overexpressing cells versus the parental cells. A significantly lower accumulation in the overexpressing cells, which is reversed by the P-gp inhibitor, indicates that N-Desmethyl imatinib is a substrate of P-gp.

Role in Imatinib Resistance

Resistance to imatinib therapy is a significant clinical challenge. One of the mechanisms of resistance involves the overexpression of the multidrug resistance protein P-glycoprotein (P-gp), an efflux pump that actively transports drugs out of cancer cells.[11] Studies have shown that N-Desmethyl imatinib is a substrate for P-gp.[11] This suggests that in cancer cells overexpressing P-gp, the intracellular concentration of this active metabolite may be reduced, potentially contributing to a diminished therapeutic effect of imatinib.



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Role of P-glycoprotein in N-Desmethyl Imatinib Efflux.



Conclusion

N-Desmethyl imatinib mesylate is a pharmacologically active metabolite that plays a role in the overall therapeutic profile of imatinib. Its equipotency to imatinib in inhibiting the Bcr-Abl kinase underscores its contribution to the anti-leukemic effects of the parent drug. However, its interaction with efflux pumps like P-glycoprotein may have implications for drug resistance. A thorough understanding of the pharmacological profile of N-Desmethyl imatinib is essential for optimizing imatinib therapy and for the development of next-generation tyrosine kinase inhibitors that can overcome existing resistance mechanisms. Further research is warranted to fully elucidate the inhibitory activity of N-Desmethyl imatinib against other key kinases, such as c-Kit and PDGFR, and to explore its precise contribution to both the efficacy and resistance of imatinib in a clinical setting.

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